Androgen Receptor Antagonism: >78‑Fold Higher Potency Than Parent Abiraterone
D4‑abiraterone exhibits direct androgen receptor (AR) antagonism with an IC50 of 5.3 nM against the mutant AR (LNCaP cells) and 7.9 nM against wild‑type AR (LAPC4 cells). In contrast, abiraterone shows negligible AR antagonism, with IC50 values of 418 nM and >500 nM, respectively [REFS‑1]. This >78‑fold increase in potency constitutes a functional gain‑of‑activity not present in the parent compound.
| Evidence Dimension | Androgen Receptor (AR) Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 5.3 nM (mutant AR, LNCaP cells); 7.9 nM (wild‑type AR, LAPC4 cells) |
| Comparator Or Baseline | Abiraterone: 418 nM (mutant AR, LNCaP cells); >500 nM (wild‑type AR, LAPC4 cells) |
| Quantified Difference | ~79‑fold (mutant AR); >63‑fold (wild‑type AR) |
| Conditions | Cell‑based AR transactivation assays in LNCaP (mutant AR) and LAPC4 (wild‑type AR) prostate cancer cell lines |
Why This Matters
This potency difference means D4‑abiraterone is the sole agent in the abiraterone metabolic pathway capable of direct AR blockade, making it essential for studies of AR‑mediated resistance mechanisms.
- [1] Li Z, Bishop AC, Alyamani M, et al. Conversion of abiraterone to D4A drives anti‑tumour activity in prostate cancer. Nature. 2015;523(7560):347‑351. (Extended Data Figure 5 and Supplementary Table 2). View Source
